Z433927330
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Overview
Description
Z433927330 is a selective inhibitor of Aquaporin-7 (AQP7), a member of the aquaporin family of proteins that facilitate the transport of water and small neutral solutes across cell membranes . Aquaporins play a crucial role in various physiological processes, and their dysregulation has been implicated in several diseases, including cancer . This compound has been studied for its potential therapeutic applications, particularly in the treatment of breast cancer .
Preparation Methods
The synthesis of Z433927330 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions . The synthetic route typically includes:
Preparation of Intermediate Compounds: This involves the synthesis of key intermediates through reactions such as alkylation, acylation, and condensation.
Formation of this compound: The final compound is obtained through a series of reactions, including cyclization and purification steps.
Chemical Reactions Analysis
Z433927330 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Z433927330 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of its key applications include:
Cancer Research: This compound has shown potential in inhibiting the progression and metastasis of breast cancer by targeting Aquaporin-7.
Biological Studies: The compound is used to study the role of Aquaporin-7 in various physiological processes, including water and glycerol transport.
Drug Development: This compound serves as a lead compound for developing new inhibitors targeting Aquaporin-7 and related proteins.
Mechanism of Action
The mechanism of action of Z433927330 involves its binding to the endofacial side of Aquaporin-7, thereby inhibiting its activity . The compound interacts with specific amino acid residues within the protein, blocking the transport of water and glycerol across the cell membrane . This inhibition disrupts the physiological functions of Aquaporin-7, leading to reduced cell proliferation and metastasis in cancer cells .
Comparison with Similar Compounds
Z433927330 is unique in its selectivity for Aquaporin-7 compared to other aquaporin inhibitors . Similar compounds include:
Auphen: Another Aquaporin inhibitor with broader specificity, affecting multiple aquaporin isoforms.
DFP00173: A selective inhibitor of Aquaporin-3, with lower efficacy towards Aquaporin-7.
RF03176: An inhibitor of Aquaporin-9, with distinct selectivity compared to this compound.
This compound stands out due to its high selectivity for Aquaporin-7, making it a valuable tool for studying the specific functions of this protein and its role in disease .
Biological Activity
Z433927330 is a small molecule identified as a potent inhibitor of aquaporins (AQPs), specifically AQP3 and AQP7, which are integral membrane proteins that facilitate water and glycerol transport across cell membranes. The biological activity of this compound has garnered attention due to its potential therapeutic implications in cancer treatment, particularly in breast cancer, where AQPs are implicated in tumor progression and metastasis.
This compound functions primarily as an inhibitor of AQP7, with an IC50 value of approximately 0.2 µM , and also inhibits AQP3 with an IC50 ranging from 0.7 to 0.9 µM . This selective inhibition is crucial as both AQP3 and AQP7 have been associated with various cellular processes, including proliferation and apoptosis in cancer cells .
Table 1: Inhibition Potency of this compound on Aquaporins
Aquaporin | IC50 Value (µM) |
---|---|
AQP3 | 0.7 - 0.9 |
AQP7 | 0.2 |
AQP9 | 1.1 |
Research Findings
Recent studies have highlighted the role of this compound in reducing cell proliferation in various cancer cell lines. For instance, treatment with this compound led to a significant decrease in the proliferation rates of breast cancer cells, suggesting that inhibiting AQPs could be a viable strategy for cancer therapy .
In a study utilizing single-particle cryo-electron microscopy (cryo-EM), the binding interactions between this compound and AQP7 were elucidated at a resolution of 3.2 Å . The results indicated that this compound binds to the endofacial side of AQP7, disrupting its function and thereby inhibiting glycerol transport, which is essential for maintaining cellular homeostasis in cancer cells .
Case Studies
- Breast Cancer Treatment : In a controlled laboratory setting, this compound was tested on breast cancer cell lines where it demonstrated a marked reduction in cell viability. The study indicated that the compound effectively inhibited both water and glycerol transport, leading to cell cycle arrest in the S-G2/M phase .
- Erythrocyte Model : this compound was also evaluated using human erythrocytes to confirm its inhibitory effects on AQP3-mediated glycerol permeability. Results showed that this compound significantly inhibited glycerol transport, reinforcing its potential as an anti-cancer agent by targeting metabolic pathways reliant on AQPs .
Structural Insights
Molecular docking studies have provided insights into how this compound interacts with AQPs at the molecular level. The structural analysis revealed that the compound occupies key binding sites within the aquaporin channels, which are critical for their permeability functions. This understanding paves the way for designing more effective inhibitors targeting specific AQPs involved in pathological conditions .
Properties
IUPAC Name |
ethyl 4-[(4-pyrazol-1-ylphenyl)methylcarbamoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-2-27-19(25)16-6-8-17(9-7-16)23-20(26)21-14-15-4-10-18(11-5-15)24-13-3-12-22-24/h3-13H,2,14H2,1H3,(H2,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUKHINHCUELQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.